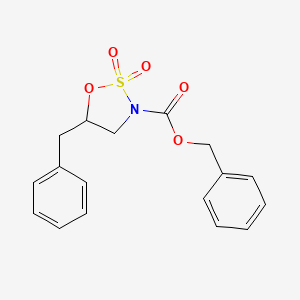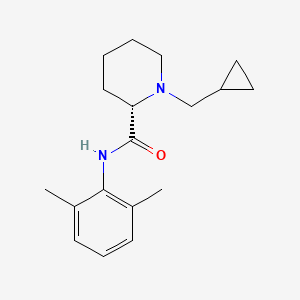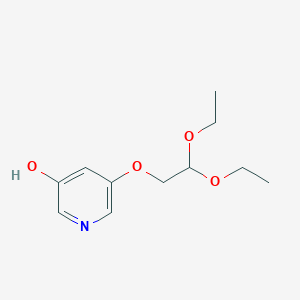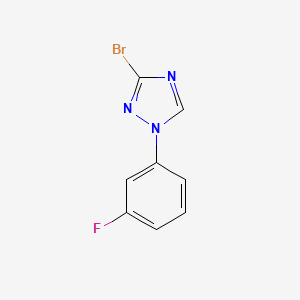
1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isopropylphenyl group, a tetrahydro-2H-pyran-4-ylcarbonyl group, and a hydrazinecarbothioamide moiety. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isopropylphenyl Intermediate: The synthesis begins with the preparation of the 4-isopropylphenyl intermediate through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Tetrahydro-2H-pyran-4-ylcarbonyl Group: The next step involves the introduction of the tetrahydro-2H-pyran-4-ylcarbonyl group through a nucleophilic substitution reaction. This can be achieved by reacting the isopropylphenyl intermediate with tetrahydro-2H-pyran-4-one in the presence of a base such as sodium hydride.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the formation of the hydrazinecarbothioamide moiety by reacting the intermediate with thiosemicarbazide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may be used in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarboxamide: A similar compound with a carboxamide group instead of a carbothioamide group.
1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide: A similar compound with a different substituent on the hydrazinecarbothioamide moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H23N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(oxane-4-carbonylamino)-1-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C16H23N3O2S/c1-11(2)12-3-5-14(6-4-12)19(16(17)22)18-15(20)13-7-9-21-10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H2,17,22)(H,18,20) |
InChI Key |
VJGJMSQPYMGMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C(=S)N)NC(=O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)




![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)

![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)



